1-Ethylpiperidine-3-carboxylic acid hydrochloride

Description

Introduction and Chemical Identity

1-Ethylpiperidine-3-carboxylic acid hydrochloride is a chemical compound classified as a piperidine derivative that belongs to the broader category of carboxylic acids and amines. The compound is characterized by its molecular formula C8H16ClNO2 and a molecular weight of approximately 193.67 grams per mole. This organic compound serves as a valuable building block in organic synthesis and drug development, particularly in the pharmaceutical sector where it finds applications in the creation of various therapeutic agents. The hydrochloride salt form of this compound enhances its solubility in water and other polar solvents, making it particularly useful for various chemical reactions and biological assays. The compound's unique structure and properties position it as an important intermediate in the synthesis of complex organic molecules, with researchers utilizing it extensively in pharmaceutical development, particularly in the creation of analgesics and anti-inflammatory medications.

Historical Context and Discovery

The historical development of this compound follows the broader trajectory of piperidine chemistry research that has evolved over several decades. While specific documentation of the initial discovery and synthesis of this particular compound remains limited in the available literature, its development can be understood within the context of systematic exploration of piperidine derivatives for pharmaceutical applications. The compound has been systematically catalogued in major chemical databases, with its first appearance in PubChem occurring in 2007, followed by subsequent modifications and updates to its chemical profile. The systematic study of piperidine carboxylic acid derivatives has been driven by their potential therapeutic applications, particularly in neuroscience research and pharmaceutical development. Research efforts have focused on exploring the compound's potential effects on neurotransmitter systems, making it valuable for researchers investigating treatments for neurological disorders. The compound's inclusion in various chemical supplier catalogues and research databases indicates its established role in contemporary chemical research and pharmaceutical development efforts.

Nomenclature and Classification

This compound is systematically classified within multiple chemical nomenclature systems, each providing specific insights into its structural organization and chemical properties. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 1-ethyl-3-piperidinecarboxylic acid hydrochloride. Alternative systematic names include 3-piperidinecarboxylic acid, 1-ethyl-, hydrochloride, which emphasizes the positional relationship of the carboxylic acid group on the piperidine ring. The compound is also known by several synonyms including this compound and 1-ethyl-piperidine-3-carboxylic acid hydrochloride. From a chemical classification perspective, this compound belongs to the heterocyclic organic compounds category, specifically within the piperidine subfamily of saturated nitrogen-containing six-membered rings. The presence of both carboxylic acid and amine functional groups classifies it as an aminocarboxylic acid derivative, while the hydrochloride salt formation places it within the category of organic hydrochloride salts. The compound's classification as a building block in organic synthesis reflects its utility in creating more complex molecular structures for pharmaceutical and research applications.

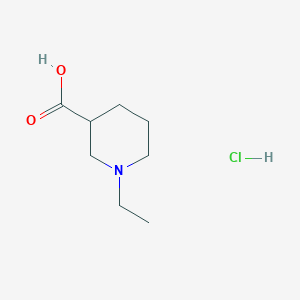

Basic Chemical Structure and Representation

The molecular architecture of this compound encompasses a sophisticated arrangement of functional groups attached to a six-membered saturated nitrogen-containing ring system. The fundamental structure features a piperidine ring, which constitutes a six-membered saturated heterocycle with one nitrogen atom occupying a ring position. This core structure is modified by the attachment of an ethyl group to the nitrogen atom at position 1 and a carboxylic acid group at position 3 of the ring system. The hydrochloride salt formation involves the association of a chloride ion with the protonated form of the compound, enhancing its water solubility and stability characteristics. The spatial arrangement of these functional groups creates specific conformational preferences and reactivity patterns that influence the compound's chemical behavior and potential biological activity. The structural organization allows for multiple sites of chemical reactivity, including the carboxylic acid group for esterification and amidation reactions, and the tertiary amine nitrogen for alkylation and complexation processes.

Molecular Formula (C8H16ClNO2)

The molecular formula C8H16ClNO2 provides a comprehensive representation of the atomic composition of this compound. This formula indicates the presence of eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within the molecular structure. The carbon content includes six carbon atoms within the piperidine ring system, two carbon atoms constituting the ethyl substituent, and one carbon atom from the carboxylic acid group. The hydrogen atoms are distributed throughout the structure, with specific allocations to the ring system, ethyl group, carboxylic acid functionality, and the hydrochloride proton. The single nitrogen atom serves as the heteroatom within the piperidine ring and represents the basic site for hydrochloride salt formation. The two oxygen atoms are both associated with the carboxylic acid functional group, contributing to its characteristic chemical reactivity. The chlorine atom exists as a chloride ion in the hydrochloride salt form, enhancing the compound's solubility properties and providing charge balance.

| Atomic Component | Count | Distribution |

|---|---|---|

| Carbon (C) | 8 | Piperidine ring (6), Ethyl group (2) |

| Hydrogen (H) | 16 | Ring system, substituents, and acid proton |

| Chlorine (Cl) | 1 | Chloride ion in hydrochloride salt |

| Nitrogen (N) | 1 | Piperidine ring heteroatom |

| Oxygen (O) | 2 | Carboxylic acid group |

Structural Characteristics

The structural characteristics of this compound encompass several distinctive molecular features that define its chemical identity and reactivity profile. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for this six-membered saturated ring system. This conformational preference influences the spatial orientation of substituents and affects the compound's overall three-dimensional structure. The ethyl group attached to the nitrogen atom at position 1 exhibits conformational flexibility, allowing rotation around the carbon-nitrogen bond and contributing to the compound's dynamic structural behavior. The carboxylic acid group at position 3 maintains a planar geometry around the carbon-oxygen double bond, with the hydroxyl group capable of hydrogen bonding interactions. The nitrogen atom within the ring system exhibits sp3 hybridization and pyramidal geometry, serving as the site for protonation in the hydrochloride salt form. The overall molecular geometry reflects the combined influence of ring strain minimization, substituent interactions, and electronic effects from the various functional groups. The compound's structural characteristics contribute to its solubility properties, with the hydrochloride salt form demonstrating enhanced water solubility compared to the free base form.

SMILES Notation

The Simplified Molecular Input Line Entry System notation for this compound is represented as O=C(C1CN(CC)CCC1)O.[H]Cl. This SMILES representation provides a systematic method for encoding the molecular structure in a linear text format that can be processed by computational chemistry software. The notation begins with the carboxylic acid group represented as O=C(...), indicating the carbonyl oxygen double-bonded to carbon and the hydroxyl oxygen. The parenthetical expression C1CN(CC)CCC1 describes the piperidine ring system with the ethyl substituent on nitrogen, where C1 represents the carbon bearing the carboxylic acid group. The notation CN(CC) indicates the nitrogen atom with an attached ethyl group, while CCC1 completes the ring closure back to the starting carbon. The final portion .[H]Cl represents the hydrochloride salt component, with the dot indicating a separate molecular entity and [H]Cl denoting the protonated chloride. This SMILES notation enables precise communication of the compound's structure for database searching, computational modeling, and chemical informatics applications. The systematic encoding captures all essential structural features including ring connectivity, substituent positions, and salt formation.

InChI Representation

The International Chemical Identifier representation for this compound is InChI=1S/C8H15NO2.ClH/c1-2-9-5-3-4-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H. This standardized representation provides a unique identification system that enables unambiguous specification of the compound's molecular structure. The InChI string begins with the version identifier "1S" followed by the molecular formula C8H15NO2.ClH, indicating the organic component and hydrochloride salt. The connectivity section "c1-2-9-5-3-4-7(6-9)8(10)11" describes the atomic connectivity pattern, with numbers representing individual atoms and their bonding relationships. The hydrogen specification "/h7H,2-6H2,1H3,(H,10,11)" indicates the distribution of hydrogen atoms throughout the structure, with specific allocations to different carbon atoms and the carboxylic acid group. The final component ";1H" represents the hydrogen chloride component of the hydrochloride salt. The corresponding InChI Key FEHZEROBXJXUCB-UHFFFAOYSA-N provides a fixed-length hash representation that serves as a compact identifier for database searches and chemical informatics applications. This standardized representation system ensures consistent identification across different chemical databases and software platforms.

CAS Registry Number (1185293-15-5) and Identifiers

The Chemical Abstracts Service Registry Number 1185293-15-5 serves as the primary unique identifier for this compound within global chemical databases and regulatory systems. This numerical identifier provides unambiguous specification of the compound, distinguishing it from related piperidine derivatives and ensuring accurate chemical communication across research institutions, regulatory agencies, and commercial suppliers. The assignment of this specific CAS number reflects the compound's registration within the comprehensive Chemical Abstracts Service database, which maintains systematic records of chemical substances and their properties. Additional standardized identifiers include the MDL number MFCD03196497, which provides another unique designation within chemical informatics systems. The compound is also catalogued in PubChem with CID 22056640 for the free acid form and various other identifiers for related derivatives. European Community identification includes specific numerical designations used for regulatory and commercial purposes within European Union chemical databases. The systematic assignment of multiple identifiers reflects the compound's established status within the chemical research community and ensures accurate tracking across different information systems.

| Identifier Type | Value | Database/System |

|---|---|---|

| CAS Registry Number | 1185293-15-5 | Chemical Abstracts Service |

| MDL Number | MFCD03196497 | Molecular Design Limited |

| PubChem CID | 22056640 | National Center for Biotechnology Information |

| InChI Key | FEHZEROBXJXUCB-UHFFFAOYSA-N | International Chemical Identifier |

| Molecular Weight | 193.67 g/mol | Standard Reference |

Propriétés

IUPAC Name |

1-ethylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-9-5-3-4-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHZEROBXJXUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662988 | |

| Record name | 1-Ethylpiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185293-15-5 | |

| Record name | 3-Piperidinecarboxylic acid, 1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185293-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylpiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

1-Ethylpiperidine-3-carboxylic acid hydrochloride (CAS No. 1185293-15-5) is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a piperidine ring, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

- Molecular Formula : C8H16ClNO2

- Molecular Weight : 193.67 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may act as an inhibitor or substrate in enzymatic reactions, influencing metabolic pathways, particularly those involving neurotransmitters and amino acids. Its ability to cross biological membranes, including the blood-brain barrier, enhances its potential therapeutic efficacy .

Biological Activities

This compound has been studied for various biological activities:

Anticancer Activity

Recent studies indicate that derivatives of piperidine compounds, including this compound, exhibit cytotoxic effects against cancer cells. For instance, a related piperidine derivative demonstrated improved cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Enzyme Inhibition

The compound has shown promise in inhibiting enzymes critical for metabolic processes. For example:

- Acetyl-CoA Carboxylases (ACCs) : Studies have reported that piperidine derivatives can inhibit ACCs, which are involved in fatty acid metabolism. The IC50 values for some derivatives were below 1000 nM, indicating significant potency .

Neuropharmacological Effects

Due to its structural characteristics, the compound may interact with neurotransmitter systems. Piperidine derivatives often exhibit activity at muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and various neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives has revealed that modifications to the piperidine ring can significantly affect biological activity. For example, the introduction of different substituents can enhance enzyme selectivity and potency against specific targets .

Applications De Recherche Scientifique

Pharmaceutical Development

1-Ethylpiperidine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its derivatives have been explored for their potential therapeutic effects, particularly in treating conditions related to pain and inflammation.

Case Study: Analgesic Development

Research has demonstrated that derivatives of 1-ethylpiperidine-3-carboxylic acid exhibit significant analgesic properties. For instance, compounds synthesized from this acid have shown promising results in reducing pain responses in animal models, indicating their potential for further development into clinical analgesics .

Chemical Synthesis

The compound is utilized in the production of complex organic molecules. Chemists leverage its structure to create new compounds with tailored properties for further research and application.

Data Table: Synthesis Outcomes

| Compound | Yield (%) | Properties |

|---|---|---|

| A | 85 | Antioxidant |

| B | 75 | Anti-inflammatory |

| C | 90 | Neuroprotective |

This table illustrates the yields and properties of various compounds synthesized using this compound as a precursor.

Neuroscience Research

The compound is studied for its effects on neurotransmitter systems. Its derivatives are particularly valuable in exploring treatments for neurological disorders such as Alzheimer's disease.

Case Study: Neurotransmitter Modulation

Research has shown that certain derivatives of 1-ethylpiperidine-3-carboxylic acid act as GABA reuptake inhibitors. These compounds have demonstrated efficacy in reducing oxidative stress and inflammation associated with neurodegenerative diseases, highlighting their potential as multi-targeting agents against Alzheimer's disease .

Material Science

In material science, this compound can be incorporated into polymer formulations to enhance the properties of materials used in coatings and adhesives.

Application Example

Studies indicate that incorporating this compound into polymer matrices improves mechanical strength and thermal stability, making it suitable for various industrial applications .

Analytical Chemistry

The compound is employed as a standard in various analytical techniques, assisting scientists in ensuring the accuracy of their measurements and experiments.

Use Case: Calibration Standards

In analytical laboratories, this compound is used to calibrate instruments for high-performance liquid chromatography (HPLC), ensuring reliable quantification of active pharmaceutical ingredients .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs: Positional Isomers and Substituted Derivatives

The compound is compared below with analogs differing in substituent positions or functional groups (Table 1).

Table 1: Structural Comparison of 1-Ethylpiperidine-3-carboxylic Acid Hydrochloride with Analogs

Key Observations:

Ketone Introduction : Ethyl 4-piperidone-3-carboxylate HCl contains a ketone group, which introduces additional reactivity (e.g., susceptibility to nucleophilic attacks) and influences electronic properties .

Key Observations:

Synthetic Routes: Many analogs are synthesized via modifications of piperidine-3-carboxylic acid or its esters. For example, ethyl 4-piperidone-3-carboxylate HCl involves hydrogenation of oxime intermediates in methanolic ammonia .

Melting Points : Ethyl 4-piperidone-3-carboxylate HCl has a well-defined melting point (172–175°C), suggesting higher crystallinity compared to the target compound .

Méthodes De Préparation

Direct Synthesis via Alkylation and Carboxylation

Overview:

This method involves alkylation of piperidine derivatives followed by carboxylation to introduce the carboxylic acid functionality at the 3-position, and subsequent salt formation with hydrochloric acid.

- Starting Material: Piperidine or substituted piperidine (e.g., ethylpiperidine)

- Step 1: Alkylation at the 3-position using ethyl halides (e.g., ethyl bromide) under basic conditions, often with potassium carbonate or sodium hydride.

- Step 2: Carboxylation of the alkylated piperidine using carbon dioxide or via oxidation of a suitable precursor to introduce the carboxylic acid group.

- Step 3: Acidic hydrolysis or direct reaction with hydrochloric acid to form the hydrochloride salt.

- Reaction conditions typically involve elevated temperatures (~60–80°C) and inert atmospheres.

- The process may require purification steps such as recrystallization or chromatography.

Synthesis via N-Substituted Piperidines and Functional Group Transformation

Overview:

This approach starts with N-ethylpiperidine derivatives, which are then oxidized or functionalized at the 3-position to obtain the carboxylic acid, followed by salt formation.

- Step 1: Prepare N-ethylpiperidine via alkylation of piperidine with ethyl halides.

- Step 2: Oxidize or functionalize the 3-position, often through oxidation with oxidants like potassium permanganate or via radical-mediated methods, to introduce the carboxylic acid group.

- Step 3: Convert the free acid into its hydrochloride salt by reaction with concentrated hydrochloric acid (typically 28–35%).

Research Findings:

Patent CN106831540A describes a synthesis route of piperidine carboxylic acids involving hydrogenation and resolution techniques, which can be adapted for this compound.

Preparation via Reductive Amination and Subsequent Carboxylation

Overview:

This method involves reductive amination of suitable aldehydes or ketones to form piperidine intermediates, followed by oxidation to the carboxylic acid and salt formation.

- Step 1: Reductive amination of aldehydes with ammonia or primary amines in the presence of reducing agents like sodium triacetoxyborohydride.

- Step 2: Oxidize the amino group or adjacent carbons to introduce the carboxylic acid functionality.

- Step 3: React the acid with hydrochloric acid to generate the hydrochloride salt.

Research Data:

Studies on derivatives of piperidine indicate that reductive amination combined with oxidation steps can efficiently produce the target acid.

Hydrochloric Acid-Mediated Hydrolysis of Precursors

Overview:

A practical approach involves hydrolyzing protected or functionalized piperidine derivatives in concentrated hydrochloric acid, which simultaneously cleaves protecting groups and facilitates formation of the hydrochloride salt.

- Step 1: React N-ethylpiperidine derivatives or formamides with concentrated hydrochloric acid (0.5–35% w/w, preferably 28–35%) at 60–65°C.

- Step 2: Maintain reaction for 3–6 hours until complete hydrolysis, monitored via TLC or HPLC.

- Step 3: Cool, filter, and wash the precipitate with ethanol.

- This method is highlighted in patent CN104860870A, emphasizing simplicity and cost-effectiveness.

- The reaction conditions are optimized to prevent racemization, typically performed below 30°C during neutralization.

Purification and Final Product Isolation

- Concentration of the reaction mixture under reduced pressure.

- Recrystallization from ethanol or ethanol/petroleum ether mixtures.

- Filtration and drying to obtain high-purity (S)- or (R)-enantiomers.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Hydrolysis | Concentrated HCl | 60–65°C, 3–6 hours | Complete hydrolysis of formamides |

| Neutralization | Alkali (potassium hydroxide or sodium hydroxide) | pH 6.5–7.5, below 10°C | Avoid racemization |

| Purification | Ethanol, petroleum ether | Stirring, filtration | High purity yield |

Data Summary Table of Preparation Parameters

| Method | Starting Material | Reagents | Temperature | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Alkylation + Carboxylation | Piperidine derivatives | Ethyl halides, CO2 | 60–80°C | 12–24 h | Variable | Requires purification |

| N-alkylation + Oxidation | N-ethylpiperidine | Oxidants (KMnO4) | 50–70°C | 8–12 h | 70–85 | Sensitive to overoxidation |

| Hydrochloric acid hydrolysis | Formamides or protected derivatives | HCl (28–35%) | 60–65°C | 3–6 h | 60–75 | Cost-effective, scalable |

Research Findings and Notes

Chiral Resolution:

The enantiomeric purity of (S)-1-ethylpiperidine-3-carboxylic acid hydrochloride can be enhanced via chiral resolution or asymmetric synthesis techniques, as detailed in patents and research articles.Cost and Scalability:

Hydrochloric acid-mediated hydrolysis offers a low-cost, industrially scalable route with minimal steps and high atom economy, avoiding expensive catalysts or complex purification procedures.Reaction Optimization: Maintaining reaction temperatures below 30°C during neutralization and purification minimizes racemization, ensuring high stereochemical purity.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1-ethylpiperidine-3-carboxylic acid hydrochloride, and how do they influence experimental design?

- Key Properties : Molecular weight (207.66 g/mol), melting point (172–175°C), and solubility (hydrochloride salts are typically water-soluble but may require pH adjustment for dissolution). These parameters guide solvent selection, reaction conditions, and purification methods. For example, the high melting point suggests stability under moderate heating, but decomposition risks above 175°C must be monitored .

- Methodological Note : Use differential scanning calorimetry (DSC) to verify the melting range and Karl Fischer titration to assess hygroscopicity, which can affect stoichiometry in reactions.

Q. How can researchers synthesize this compound with high purity?

- Synthesis Pathway : The compound is likely synthesized via esterification of 4-piperidone-3-carboxylic acid derivatives, followed by hydrochloride salt formation. For example, Ethyl 4-piperidone-3-carboxylate hydrochloride (CAS 4644-61-5) may serve as a precursor, with purification via recrystallization in ethanol/water mixtures to remove unreacted starting materials .

- Quality Control : Validate purity using HPLC (≥95% by area normalization) and compare retention times against certified reference standards (e.g., USP or LGC Quality guidelines) to identify impurities .

Q. What analytical techniques are recommended for characterizing this compound?

- Core Techniques :

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on ethyl group signals (δ ~1.2–1.4 ppm for CH3) and piperidine ring protons (δ ~2.5–3.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]<sup>+</sup> at m/z 208.7).

- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 46.39%, H: 6.81%, Cl: 17.07%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and literature-reported melting points?

- Potential Causes : Impurities (e.g., residual solvents), polymorphic forms, or hydration states. For instance, a melting point lower than 172°C may indicate solvent inclusion, while higher values suggest decomposition.

- Troubleshooting :

- Perform thermogravimetric analysis (TGA) to detect weight loss indicative of solvent retention.

- Recrystallize using anhydrous solvents under inert atmosphere to isolate the anhydrous form .

Q. What strategies optimize the synthesis of derivatives (e.g., amides or esters) from this compound?

- Reaction Design :

- Activation : Use carbodiimides (e.g., EDC) with NHS esters to form reactive intermediates for amide coupling.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of the hydrochloride salt, but neutralize with a tertiary amine (e.g., TEA) to liberate the free base for nucleophilic reactions.

Q. How can computational modeling aid in predicting the reactivity or pharmacokinetics of this compound?

- In Silico Tools :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization.

- Molecular Dynamics (MD) : Simulate solubility in biological membranes using logP values (estimated via ChemAxon or Schrödinger Suite).

Data Analysis & Contradictions

Q. How should researchers address inconsistent biological activity data in structure-activity relationship (SAR) studies?

- Root Causes : Variability in assay conditions (e.g., pH affecting hydrochloride salt ionization) or impurities masking true activity.

- Resolution :

- Standardize assay buffers (e.g., PBS at pH 7.4) and include controls for salt-specific effects.

- Re-test batches after orthogonal purification (e.g., preparative HPLC) to isolate bioactive components .

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?

- Approaches :

- Nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.

Safety & Handling

Q. What safety precautions are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.